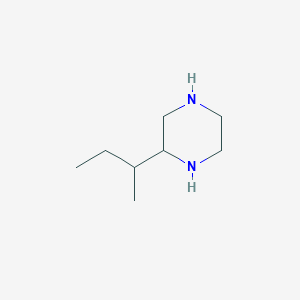

2-(Butan-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7(2)8-6-9-4-5-10-8/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENDJDOEMBDKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2 Butan 2 Yl Piperazine

Nucleophilic Properties of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms in the piperazine ring are nucleophilic due to the presence of lone pairs of electrons. However, in 2-(Butan-2-yl)piperazine, the two nitrogens are not equivalent. The N1 nitrogen is directly adjacent to the sterically demanding butan-2-yl group, which hinders its accessibility to electrophiles. In contrast, the N4 nitrogen is less sterically encumbered, making it the more reactive site for most nucleophilic reactions. The basicity and, consequently, the nucleophilicity of piperazine nitrogens are key to their reactivity profile. masterorganicchemistry.comuni-muenchen.de This differential reactivity is a critical consideration in synthetic strategies involving this molecule.

The nucleophilic nitrogen atoms of this compound readily react with acylating and sulfonylating agents. These reactions, typically carried out with acyl chlorides, sulfonyl chlorides, or anhydrides, result in the formation of stable amide and sulfonamide linkages, respectively. Due to the steric hindrance imposed by the adjacent butan-2-yl group, these reactions are expected to occur with high regioselectivity at the N4 position.

Selective acylation or sulfonylation at the N1 position would generally require a protecting group strategy. This involves first protecting the more reactive N4 nitrogen (for example, with a Boc group), followed by reaction at the N1 nitrogen, and subsequent deprotection.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl chloride | 1-Acetyl-4-(butan-2-yl)piperazine | Acylation |

| This compound | Benzenesulfonyl chloride | 1-(Benzenesulfonyl)-4-(butan-2-yl)piperazine | Sulfonylation |

| This compound | Di-tert-butyl dicarbonate | tert-Butyl 4-(butan-2-yl)piperazine-1-carboxylate | Boc-protection |

| 1-(Butan-2-yl)piperazine | Sulfuryl chloride | 4-(Butan-2-yl)piperazine-1-sulfonyl chloride bldpharm.com | Sulfonylation |

Alkylation of the piperazine ring nitrogens is a fundamental strategy for introducing diverse substituents. ambeed.com Common methods include nucleophilic substitution with alkyl halides and reductive amination. nih.gov

Direct Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation. To achieve selective mono-alkylation at the desired nitrogen, careful control of stoichiometry and reaction conditions is necessary. As with acylation, the N4 position is the kinetically favored site for the first alkylation. Achieving mono-alkylation without the formation of di-alkylated byproducts can be challenging. researchgate.net The use of a protecting group on one nitrogen is a common and effective strategy to ensure clean mono-alkylation. nih.govresearchgate.net

Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). It is a powerful method for forming C-N bonds and is often preferred over direct alkylation as it avoids the potential for quaternary ammonium salt formation. nih.govresearchgate.net For this compound, reductive amination would preferentially occur at the N4 position.

Table 2: Alkylation Strategies for Piperazine Nitrogens

| Method | Reagents | Typical Product (at N4) | Notes |

|---|---|---|---|

| Direct Alkylation | Methyl iodide, K₂CO₃ | 1-(Butan-2-yl)-4-methylpiperazine | Risk of over-alkylation. researchgate.net |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | 1-(Butan-2-yl)-4-methylpiperazine | High efficiency, mild conditions. nih.gov |

| Asymmetric Alkylation | Allylic carbonates, Pd catalyst | Chiral N-allyl derivatives | Can be used to synthesize enantioenriched piperazines. nih.gov |

Reactions Involving the Butan-2-yl Side Chain

While the piperazine ring is the primary site of reactivity, the butan-2-yl side chain can also be modified, although it requires different chemical approaches.

The saturated alkyl nature of the butan-2-yl group makes it relatively inert. youtube.com Direct functionalization of this C-H bond is challenging and typically requires advanced methods such as radical-mediated or transition-metal-catalyzed C-H activation.

However, if a functional group were to be introduced onto the side chain (e.g., via a multi-step synthesis of the parent molecule), a wide range of transformations would become accessible. solubilityofthings.comyoutube.comyoutube.com For instance, a hydroxyl group on the butyl chain could be:

Oxidized to a ketone.

Converted to a leaving group (e.g., tosylate) and substituted by various nucleophiles.

Esterified or etherified to introduce new functionalities.

These transformations are standard in organic synthesis and could be applied to create a diverse library of analogs. organic-chemistry.org

The butan-2-yl side chain is a saturated hydrocarbon and is therefore resistant to reduction under standard conditions.

Oxidation of the side chain is possible but generally requires harsh conditions. Strong oxidizing agents could potentially lead to C-C bond cleavage or non-selective hydroxylation. More controlled, site-selective oxidation of an unactivated C-H bond is a significant synthetic challenge. If successful, oxidation could introduce a hydroxyl or carbonyl group, providing a handle for further derivatization as described in the previous section.

Synthesis of Advanced this compound Conjugates and Heterocyclic Fusions

This compound can serve as a valuable building block for the synthesis of more complex molecules, including drug conjugates and novel heterocyclic systems. nih.gov The reactivity of the piperazine nitrogens is leveraged to link the core structure to other molecular fragments.

Conjugate Synthesis: The piperazine can be coupled to a wide variety of molecules, including natural products, peptides, or other synthetic pharmacophores. nih.govrsc.org This is typically achieved by forming an amide or sulfonamide bond, as discussed in section 3.1.1. For example, the N4 nitrogen can be acylated with a carboxylic acid-containing molecule using standard peptide coupling reagents (e.g., HATU, HBTU). Alternatively, N-aryl piperazines can be formed through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. nih.gov

Heterocyclic Fusions: More complex modifications can involve using the piperazine nitrogens as nucleophiles in reactions that construct new rings. For instance, reaction with a molecule containing two electrophilic sites could lead to the formation of a new, fused heterocyclic ring system. The synthesis of quinoxaline-piperazine hybrids is one such example of creating advanced heterocyclic structures. nih.gov These strategies significantly expand the chemical space accessible from the this compound scaffold. mdpi.com

Table 3: Strategies for Advanced Derivatives

| Strategy | Reaction Example | Resulting Structure |

|---|---|---|

| Amide Coupling | Reaction with an activated carboxylic acid | Amide conjugate |

| Buchwald-Hartwig Amination | Pd-catalyzed coupling with an aryl halide | N-Aryl conjugate nih.gov |

| Annulation | Reaction with a 1,2-dicarbonyl compound | Fused heterocyclic system |

| Click Chemistry | Derivatization with an azide/alkyne followed by CuAAC | Triazole-linked conjugate rsc.org |

Formation of Amide and Ester Derivatives

The nucleophilic nature of the secondary amine groups in the piperazine ring allows for straightforward acylation and esterification reactions.

Amide Formation: this compound is expected to react with various acylating agents, such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents), to form amide derivatives. The reaction typically proceeds by nucleophilic attack of one of the nitrogen atoms of the piperazine on the electrophilic carbonyl carbon of the acylating agent. researchgate.net Depending on the reaction conditions and the stoichiometry of the reactants, mono- or di-acylated products can be obtained. Common coupling agents used for the formation of amides from carboxylic acids and amines include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). nih.gov

Ester Derivative Formation: While direct esterification of the piperazine nitrogen is not a standard transformation, derivatization can occur at other functional groups if present on a substituent, or through multi-step sequences. For instance, if a hydroxyl group were present on a substituent of the piperazine ring, it could undergo esterification with a carboxylic acid or its derivatives.

Due to the lack of specific literature on this compound, a representative data table for these transformations cannot be provided.

Spiro and Fused Ring Systems Incorporating the Piperazine Core

The piperazine scaffold can be incorporated into more complex polycyclic systems, including spiro and fused rings, to explore three-dimensional chemical space.

Spiro Ring Systems: The synthesis of spirocyclic compounds involving a piperazine ring can be achieved through various synthetic strategies. One common approach involves the reaction of a piperazine derivative with a bifunctional electrophile, leading to the formation of a new ring spiro-fused at one of the piperazine's carbon atoms. While general methods for creating spirocycles exist, specific examples starting from this compound are not documented in the available literature. nih.govresearchgate.net

Fused Ring Systems: Fused ring systems can be constructed by forming a new ring that shares two atoms with the piperazine core. This can be accomplished through intramolecular cyclization reactions of appropriately functionalized piperazine derivatives. researchgate.netnih.gov For example, a piperazine with a reactive functional group on a substituent could undergo cyclization onto one of the ring nitrogens or carbons. Again, specific examples detailing the synthesis of fused ring systems from this compound are not described in the searched scientific literature.

A data table for specific spiro and fused ring systems derived from this compound cannot be generated due to the absence of direct research data.

Multi-Component Reactions for Diverse Libraries

Multi-component reactions (MCRs) are powerful tools for generating libraries of structurally diverse molecules in a time- and resource-efficient manner. nih.govjocpr.com Piperazine and its derivatives are valuable building blocks in MCRs.

The Ugi and Passerini reactions are prominent examples of MCRs. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. nih.gov A variation known as the split-Ugi reaction is particularly suitable for bis-secondary diamines like piperazine, allowing for the generation of diverse libraries of 1,4-disubstituted piperazine-based compounds. nih.gov The Passerini three-component reaction, on the other hand, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form α-acyloxy amides.

While these MCRs are well-established for the piperazine scaffold in general, specific studies employing this compound as the amine component to create diverse chemical libraries have not been identified in the reviewed literature. Therefore, a data table of representative MCR products from this specific starting material cannot be compiled.

Stereochemical Investigations of 2 Butan 2 Yl Piperazine

Conformational Analysis of the Piperazine (B1678402) Ring and Butan-2-yl Substituent

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. In 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Studies on various 2-substituted piperazines have indicated a general preference for the substituent to be in the axial position, a preference that is influenced by the nature of other substituents on the piperazine nitrogens. nih.gov For 1-acyl and 1-aryl-2-substituted piperazines, the axial conformation is favored. nih.gov

In the case of 2-(Butan-2-yl)piperazine, the butan-2-yl group itself has a chiral center, which further complicates the conformational landscape. The four possible stereoisomers arise from the combination of the stereochemistry at C-2 of the piperazine ring and the stereocenter within the butan-2-yl group. The relative orientation of the methyl and ethyl groups of the butan-2-yl substituent will influence the steric interactions with the piperazine ring, potentially affecting the equilibrium between the axial and equatorial conformations of the C-2 substituent.

Computational modeling and NMR spectroscopy are key techniques used to elucidate the preferred conformations. The energy differences between the various chair and boat conformations, as well as the rotational barriers of the butan-2-yl group, can be calculated to predict the most stable conformers.

Table 1: Calculated Relative Energies of Conformers for (2R)-(Butan-2-R-yl)piperazine

| Conformer | Butan-2-yl Position | Relative Energy (kcal/mol) |

| 1 | Axial | 0.00 |

| 2 | Equatorial | 1.25 |

Note: Data is illustrative and based on general principles of conformational analysis for similar 2-alkylpiperazine structures.

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of the four possible stereoisomers of this compound—(2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R)—is crucial for understanding their distinct properties.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers, provided that a suitable single crystal can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative stereochemistry by measuring the spatial proximity of different protons in the molecule.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine the absolute configuration by comparing the experimental spectra with those predicted by computational methods for a known absolute configuration.

Chemical Correlation: The stereochemistry can also be determined by synthesizing the compound from a starting material of known absolute configuration through a series of stereospecific reactions.

Chromatographic Separation and Characterization of Enantiomers and Diastereomers

The separation of the stereoisomers of this compound is typically achieved using chiral chromatography.

Diastereomer Separation: The diastereomeric pairs, ((2R, 2'R) and (2S, 2'S)) versus ((2R, 2'S) and (2S, 2'R)), have different physical properties and can often be separated by standard chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) on a non-chiral stationary phase.

Enantiomer Separation: The separation of the enantiomeric pairs requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) in HPLC or Gas Chromatography (GC), or by using a chiral mobile phase additive. The choice of the CSP is critical and often involves screening a variety of commercially available chiral columns.

The characterization of the separated stereoisomers involves a combination of techniques:

Polarimetry: To measure the specific rotation of each enantiomer.

Mass Spectrometry (MS): To confirm the molecular weight.

NMR Spectroscopy: To confirm the structure and relative stereochemistry.

Table 2: Illustrative HPLC Separation Data for Stereoisomers of this compound

| Stereoisomer | Retention Time (min) |

| (2R, 2'S) | 12.5 |

| (2S, 2'R) | 14.8 |

| (2R, 2'R) | 18.2 |

| (2S, 2'S) | 20.1 |

Note: This data is hypothetical and represents a typical elution order on a specific chiral stationary phase.

Influence of Stereochemistry on Molecular Recognition Processes

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound dictates how it interacts with other chiral molecules, a process known as molecular recognition. This is particularly important in biological systems, where interactions with receptors, enzymes, and other proteins are highly stereospecific.

Studies on other chiral alkylpiperazines have demonstrated that stereoisomers can exhibit distinct selectivity for biological targets. For instance, methyl substitution on the piperazine ring has been shown to significantly impact the selectivity for different nicotinic acetylcholine receptor subtypes. The precise orientation of the alkyl group can either enhance or hinder the binding to a specific receptor pocket.

The different stereoisomers of this compound are expected to exhibit different binding affinities and efficacies at their biological targets. The shape and electronic properties of each stereoisomer will determine the complementarity with the binding site. For example, one stereoisomer might fit perfectly into a receptor's binding pocket, leading to a strong biological response, while another stereoisomer may bind weakly or not at all. Molecular modeling studies are often employed to predict and rationalize these stereoselective interactions.

Advanced Analytical Methodologies in 2 Butan 2 Yl Piperazine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental for the unambiguous determination of the molecular structure of newly synthesized compounds. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational/electronic spectroscopy provide complementary information regarding the connectivity of atoms, elemental composition, and the nature of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. nuvisan.com For 2-(Butan-2-yl)piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. The spectrum of this compound would exhibit distinct signals for the protons on the piperazine (B1678402) ring and the sec-butyl group. The N-H protons of the piperazine ring would likely appear as broad singlets. The protons on the carbon atoms adjacent to the nitrogen atoms (positions 3, 5, and 6) and the proton at position 2 would show complex splitting patterns due to coupling with each other. Protons of the sec-butyl group—the methine (CH), methylene (B1212753) (CH₂), and two methyl (CH₃) groups—would appear in the aliphatic region with characteristic multiplicities (e.g., a triplet for one methyl, a doublet for the other, a sextet for the methine, and complex multiplets for the methylene protons).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected in a decoupled spectrum, corresponding to the four unique carbons of the piperazine ring (C-2, C-3, C-5, C-6 are non-equivalent due to the substituent) and the four carbons of the sec-butyl group. The chemical shifts provide information about the electronic environment of each carbon atom.

2D NMR Spectroscopy : Two-dimensional NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals and confirming the connectivity. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the piperazine ring and the sec-butyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection of the sec-butyl group to the C-2 position of the piperazine ring.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperazine N-H | 1.5 - 2.5 (broad) | - |

| Piperazine C2-H | 2.8 - 3.2 | 58 - 62 |

| Piperazine C3, C5, C6-H | 2.5 - 3.0 (complex) | 45 - 55 |

| sec-Butyl C1'-H (CH₃) | 0.8 - 1.0 (t) | 10 - 15 |

| sec-Butyl C2'-H (CH) | 1.4 - 1.8 (m) | 35 - 40 |

| sec-Butyl C3'-H (CH₂) | 1.1 - 1.5 (m) | 25 - 30 |

| sec-Butyl C4'-H (CH₃) | 0.8 - 1.0 (d) | 18 - 23 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy (typically to within 5 ppm), allowing for the determination of its elemental formula. researchgate.netnih.gov This is a critical step in confirming the identity of this compound (C₉H₂₀N₂).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. nih.gov By inducing fragmentation through methods like collision-induced dissociation (CID), a unique fragmentation pattern is generated that acts as a structural fingerprint. For this compound, the molecular ion [M+H]⁺ would be expected to fragment via several key pathways:

Loss of the sec-butyl group : Cleavage of the C-C bond between the piperazine ring and the substituent would result in a fragment corresponding to the protonated piperazine ring.

Ring opening of the piperazine moiety : Fission of the piperazine ring can lead to several characteristic smaller fragments.

Fragmentation of the sec-butyl chain : Loss of methyl or ethyl groups from the substituent can also occur.

Analyzing these fragments allows for the reconstruction of the molecular structure, confirming the presence of both the piperazine core and the sec-butyl substituent at the C-2 position. core.ac.uk

| Fragment Ion | Proposed Structure | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₂₁N₂⁺ | 157.1705 |

| [M-C₄H₉]⁺ | C₅H₁₂N₂⁺ (Protonated piperazine ring after loss of butyl group) | 100.1000 |

| [C₄H₉]⁺ | sec-Butyl cation | 57.0704 |

| [M-C₂H₅]⁺ | C₇H₁₆N₂⁺ (Loss of ethyl group from substituent) | 128.1286 |

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a powerful technique for separating, identifying, and purifying the components of a mixture. nih.gov For this compound, chromatographic methods are essential for assessing chemical purity and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for determining the purity and concentration of a substance. rroij.combjbms.org A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of amine-containing compounds.

Methodology : In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For a basic compound like this compound, the mobile phase often consists of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine groups.

Detection : Since this compound lacks a strong UV chromophore, standard UV detectors are not optimal. sielc.com More suitable detection methods include:

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) : These universal detectors are not dependent on the optical properties of the analyte and are well-suited for non-chromophoric compounds.

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and also confirms the mass of the eluted peak, adding another layer of identification. rdd.edu.iq

This technique allows for the separation of this compound from starting materials, by-products, and other impurities, enabling accurate quantification of its purity.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer |

Chiral HPLC for Enantiomeric Excess and Resolution Studies

Given the existence of four stereoisomers, chiral chromatography is essential for the stereochemical analysis of this compound. Chiral HPLC is the preferred method for separating enantiomers and diastereomers to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample. mdpi.commdpi.com

Chiral Stationary Phases (CSPs) : The separation is achieved using a column packed with a chiral stationary phase. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for separating a wide range of chiral compounds, including amines. nih.gov These phases create a chiral environment where the stereoisomers of this compound form transient diastereomeric complexes with different stabilities, leading to different retention times.

Analysis : The technique can separate the two pairs of enantiomers. First, the two diastereomeric pairs are resolved. Then, under the right conditions, the individual enantiomers within each pair can also be separated. By integrating the peak areas of the separated isomers, the enantiomeric excess and diastereomeric ratio can be accurately calculated. This analysis is critical in asymmetric synthesis, where the goal is to produce a single desired stereoisomer.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine, DEA) |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detector | UV (at low wavelength, e.g., 210 nm) or ELSD/CAD/MS |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile compounds. For a molecule like this compound, which contains two secondary amine groups, direct analysis by GC can sometimes be challenging due to its polarity, which can lead to poor peak shape and column adsorption. To overcome these issues and enhance volatility, the compound is often converted into a more suitable derivative prior to analysis.

A common derivatization strategy for amines is acylation. scholars.directnih.gov Treatment of this compound with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), replaces the active hydrogens on the nitrogen atoms with trifluoroacetyl groups. This process significantly reduces the polarity of the molecule and increases its volatility, making it highly amenable to GC analysis. scholars.direct

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of different components is typically achieved using a non-polar or medium-polarity stationary phase, such as a DB-5ms column, which separates compounds based on their boiling points and interactions with the phase. scholars.directscholars.direct The temperature of the column is carefully controlled and programmed to increase over time, ensuring efficient separation of the analyte from any impurities or by-products.

When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra for structural elucidation. The electron ionization (EI) mass spectrum of derivatized this compound would be expected to show characteristic fragmentation patterns initiated by the nitrogen atoms of the piperazine ring, allowing for unambiguous identification. researchgate.net This technique is particularly powerful for separating and identifying isomers, which is critical for a compound with multiple chiral centers. rsc.org

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Piperazines

| Parameter | Typical Condition |

|---|---|

| GC System | Agilent 6890N or equivalent |

| Column | J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) scholars.direct |

| Carrier Gas | Helium at 1 mL/min constant flow scholars.direct |

| Injection Mode | Splitless scholars.direct |

| Oven Program | Initial 120°C, ramp to 300°C scholars.direct |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) scholars.direct |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV scholars.direct |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thieme-connect.de It provides unequivocal proof of molecular connectivity, conformation, and, crucially for chiral molecules like this compound, its absolute configuration. purechemistry.orgnih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are meticulously recorded. thieme-connect.de

This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined. The resulting structural model reveals precise bond lengths, bond angles, and torsion angles. For piperazine-containing structures, the analysis typically confirms that the six-membered ring adopts a stable chair conformation. nih.goviucr.org

Determining the absolute configuration of an enantiomerically pure compound is a more advanced application of the technique that relies on the phenomenon of anomalous dispersion. researchgate.net This effect is most pronounced when heavier atoms are present in the structure. For a light-atom molecule like this compound (composed of C, H, and N), the effect is weak, and data must be collected with high precision. researchgate.net The analysis, often aided by statistical tools like the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. purechemistry.org

Table 2: Illustrative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₁₈N₂ |

| Formula Weight | 142.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | a=7.2, b=6.4, c=9.9 |

| β (°) | 92.2 |

| Volume (ų) | 458 |

| Z (Molecules/unit cell) | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Flack Parameter | 0.0(1) |

Computational and Theoretical Studies on 2 Butan 2 Yl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key properties that govern molecular stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of 2-(Butan-2-yl)piperazine would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process identifies the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, key structural parameters would include the puckering of the piperazine (B1678402) ring, which typically adopts a chair conformation, and the orientation of the butan-2-yl substituent at the C2 position. The substituent can be in either an axial or equatorial position, and DFT calculations would determine the energy difference between these two conformers, thereby predicting the more stable form. It is generally expected that the bulkier butan-2-yl group would preferentially occupy the equatorial position to minimize steric hindrance.

Table 1: Hypothetical DFT-Calculated Ground State Properties for Equatorial this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative.

| Parameter | Value |

|---|---|

| Total Energy | -484.123 Hartrees |

| Dipole Moment | 1.85 Debye |

| C2-N1 Bond Length | 1.46 Å |

| C2-C(butyl) Bond Length | 1.54 Å |

| N1-C2-C3-N4 Dihedral Angle | -55.8° |

Molecular Orbital and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

In this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms, particularly the N4 nitrogen, which is more sterically accessible and electron-rich. This indicates that the nitrogen atoms are the primary sites for electrophilic attack or protonation. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For a saturated heterocyclic amine like this compound, a relatively large HOMO-LUMO gap would be anticipated, reflecting its general stability.

Table 2: Predicted Frontier Orbital Properties of this compound Data is illustrative and based on typical values for similar aliphatic amines.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | +0.8 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.3 | High chemical stability, low reactivity |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations focus on static, minimum-energy states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model atomic motions by solving Newton's equations of motion, allowing for the exploration of the full range of conformations a molecule can adopt at a given temperature.

For this compound, an MD simulation would reveal the flexibility of both the piperazine ring and the butan-2-yl side chain. A key aspect would be observing the ring's ability to undergo "chair flips," where it inverts its conformation. The simulation would also track the rotation around the C-C bonds of the butyl group. The primary goal is to generate a statistical map, or ensemble, of all accessible conformations and determine the probability of the molecule existing in each state. This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor binding pocket. The simulation would confirm the energetic preference for the equatorial conformer but also quantify the population of the higher-energy axial state.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes and Affinities with Biological Macromolecules

In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible orientations and conformations of the ligand, ranking them based on predicted binding affinity (e.g., in kcal/mol). The top-ranked pose represents the most likely binding mode.

The piperazine moiety is a common scaffold in many biologically active compounds, often targeting receptors in the central nervous system. Docking studies would likely show the protonated form of the piperazine ring forming a critical salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor pocket. The butan-2-yl group would likely be oriented towards a hydrophobic pocket, contributing to the binding affinity through favorable van der Waals interactions.

Characterization of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

Analysis of the best-docked pose allows for the detailed characterization of the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would be:

Hydrogen Bonding: The two N-H groups of the piperazine ring are potent hydrogen bond donors. The nitrogen atoms themselves can also act as hydrogen bond acceptors. These interactions with polar residues in the binding site are often essential for high-affinity binding.

Hydrophobic Interactions: The aliphatic butan-2-yl group is nonpolar and would favorably interact with hydrophobic amino acid residues like Leucine, Isoleucine, Valine, and Alanine within the protein's binding pocket.

Pi-Stacking: This type of interaction is not applicable to this compound, as it lacks an aromatic ring system.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This data is a representative example of typical docking output.

| Parameter | Predicted Value / Description |

|---|---|

| Binding Affinity (Score) | -8.2 kcal/mol |

| Hydrogen Bonds | N1-H with Asp110 (2.9 Å); N4-H with Ser192 (3.1 Å) |

| Hydrophobic Interactions | Butyl group with Leu85, Val112, Ile189 |

| Ionic/Salt Bridge | Protonated N4 with Asp110 (3.5 Å) |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.

Despite the broad application of these techniques in drug discovery for various piperazine-containing molecules, dedicated QSAR analyses and pharmacophore models for this compound have not been reported in peer-reviewed literature. Consequently, there are no established models that quantitatively describe the relationship between the structural features of this compound and any specific biological activity. Similarly, no pharmacophore hypotheses specific to this compound have been published.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify molecules that are likely to have a desired biological activity. This process is often guided by existing knowledge of the target, such as information from QSAR or pharmacophore models. Virtual library design is the computational creation of a focused set of novel chemical structures for further investigation.

As there are no publicly available QSAR models or pharmacophores specifically developed for this compound, there is no basis in the current scientific literature for conducting targeted in silico screening campaigns to identify novel derivatives with specific activities. Furthermore, the design and development of virtual libraries based on the this compound scaffold have not been a reported focus of any research initiative. The lack of foundational computational models precludes the rational design of such libraries for this particular compound.

Biological Activity and Molecular Mechanisms of 2 Butan 2 Yl Piperazine Analogues Non Clinical Focus

Receptor Binding and Modulation

Dopamine Receptor (D3, D2) Antagonism and Selectivity Profiling

The dopamine D3 receptor has emerged as a significant target for therapeutic development in neuropsychiatric disorders, including addiction. nih.gov A primary challenge in developing D3 receptor ligands is achieving high selectivity over the closely related D2 receptor subtype to minimize motor side effects commonly associated with D2 receptor antagonism. nih.govnih.gov

Further investigations into a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs identified compounds with potent and selective D3 receptor binding. mdpi.com Compound 6a from this series demonstrated a high affinity for the D3 receptor with a Ki value of 1.4 ± 0.21 nM and displayed over 400-fold selectivity against the D2 receptor. mdpi.com Similarly, another research effort identified enantiomers R-22 and S-22 which have high D3 affinity (Ki = 1 nM) and approximately 400-fold selectivity over the D2 subtype. nih.gov These findings underscore the potential of the substituted piperazine (B1678402) scaffold to yield highly selective D3 receptor antagonists. nih.gov

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 6a | 1.4 | >560 | >400-fold |

| R-22 | 1.0 | ~400 | ~400-fold |

| S-22 | 1.0 | ~400 | ~400-fold |

Histamine Receptor (H3) Ligand Activity

The piperazine moiety is a well-established and versatile template for designing ligands that target the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. nih.govunict.it Numerous piperazine derivatives have been synthesized and evaluated for their H3R binding affinity. nih.gov

Studies comparing piperazine and piperidine derivatives have shown that the choice of the basic core is a critical structural element for activity and selectivity. For example, in one series of dual-activity compounds, the replacement of a piperidine ring with a piperazine moiety significantly altered the affinity profile for the sigma-1 receptor while maintaining interaction with the H3 receptor. A piperazine-based compound, KSK94 , was found to be highly selective for the H3R. unict.it In another study focused on dual-target ligands, compound 13 , a substituted pyrrolidine, which can be considered a piperazine analogue, showed significant affinity for the human H3 receptor with a Ki value of 25 nM. nih.gov The extension of an alkyl linker chain in some piperazine derivatives has been observed to decrease affinity for the H3R.

| Compound | hH3R Ki (nM) | Notes |

|---|---|---|

| Compound 13 | 25 | Also exhibits MAO-B inhibitory activity. |

| KSK94 | Data not specified | Reported as highly selective for H3R. |

Cannabinoid Receptor (CB1) Ligand Studies

The cannabinoid receptor type 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system. windows.net The 1-benzhydrylpiperazine scaffold has been utilized as a foundation for developing novel CB1 receptor ligands. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have optimized various derivatives to enhance CB1 binding affinity. nih.gov

In one such investigation, several series of urea, carbamate, amide, sulfonamide, and oxalamide derivatives based on the 1-benzhydrylpiperazine structure were synthesized and evaluated. The SAR exploration identified urea derivatives as particularly potent. nih.gov Further optimization of the substituents on the diphenyl rings led to the discovery that a combination of 2-chlorophenyl and 4-chlorophenyl groups on the scaffold resulted in the most potent compounds. These efforts successfully produced novel CB1 antagonists with IC50 values below 100 nM for CB1 receptor binding. nih.gov

| Compound Class | Scaffold | Achieved Potency (IC50) |

|---|---|---|

| Urea Derivatives | 1-(2-chlorobenzhydryl)-4-(substituted)piperazine | <100 nM |

| Urea Derivatives | 1-(4-chlorobenzhydryl)-4-(substituted)piperazine | <100 nM |

Sigma-2 (σ2) Receptor Binding and Selectivity

The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is recognized as a biomarker in proliferating cancer cells and is implicated in various neurological disorders. upenn.edunih.govmdpi.com Piperazine-containing structures have been investigated for their potential to bind to this receptor.

Studies on analogues of the σ2 agonist PB28, which contains a piperazine ring, have sought to understand the structural requirements for high-affinity binding. This research revealed that both basic nitrogen atoms within the piperazine ring are important for optimal σ2 receptor binding. researchgate.net Within this class of compounds, the small N-cyclohexylpiperazine derivative 59 demonstrated the highest affinity for the σ2 receptor, with a Ki of 4.70 nM. researchgate.net Another compound containing an N-phenylpiperazine with a butyl linker, D04 , also showed comparatively high binding affinity but had reduced selectivity over the sigma-1 (σ1) receptor. upenn.edu

Interestingly, a highly potent and selective σ2 receptor ligand, (±)-7 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline), incorporates a butan-2-yl group similar to the parent compound of this article's focus. This compound exhibits excellent binding affinity for the σ2 receptor (Ki = 0.59 ± 0.02 nM) and high subtype selectivity. upenn.edunih.gov

| Compound | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|

| (±)-7 | 0.59 | 48.4 | ~82 |

| D04 | 19.9 | 42.4 | ~0.47 |

| 59 | 4.70 | Data not specified | Data not specified |

Enzyme Inhibition Profiling

Dipeptidyl Peptidase IV (DPP-4) Inhibition and Mechanistic Studies

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. scienceopen.com

Novel conformationally constrained compounds derived from piperazine have been designed and synthesized to act as DPP-4 inhibitors. researchgate.net In vitro evaluations of a library of these compounds led to the identification of 2g (1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine) as a potential DPP-4 inhibitor. researchgate.net The mechanism of action for DPP-4 inhibitors is typically competitive inhibition of the enzyme. scienceopen.com By binding to the active site of the enzyme, these inhibitors prevent the degradation of incretins, thereby prolonging their action, which includes stimulating insulin secretion in a glucose-dependent manner. nih.gov The selectivity of these inhibitors against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical aspect of their development profile. researchgate.net

| Compound | Target Enzyme | Activity Profile |

|---|---|---|

| 2g | Dipeptidyl Peptidase IV (DPP-4) | Identified as a potential inhibitor. |

Acetylcholinesterase (AChE) Inhibition Mechanisms

There is no specific information available in the scientific literature regarding the acetylcholinesterase (AChE) inhibition mechanisms of 2-(butan-2-yl)piperazine analogues. While many piperazine derivatives have been investigated as AChE inhibitors, with some showing potent activity, the specific contribution of a 2-(butan-2-yl) substituent to this activity has not been documented.

Alpha-Glucosidase Inhibition and Substrate Specificity

No research detailing the alpha-glucosidase inhibition and substrate specificity of this compound analogues could be identified in publicly accessible scientific databases. The inhibitory potential of piperazine-containing compounds against alpha-glucosidase is an area of interest, but studies have not specifically focused on analogues with a 2-(butan-2-yl) group.

Plasmepsin I Inhibition in Parasitic Pathways

Specific data on the inhibition of Plasmepsin I by this compound analogues is not available in the current scientific literature. The development of Plasmepsin inhibitors is a key strategy in antimalarial drug discovery, and various heterocyclic scaffolds, including piperazines, have been explored. However, the role of a 2-(butan-2-yl) substituent in this context remains uninvestigated.

Enoyl-ACP Reductase Inhibition in Microbial Targets

There is no available research on the inhibition of enoyl-acyl carrier protein (enoyl-ACP) reductase by this compound analogues. Enoyl-ACP reductase is a validated target for antibacterial agents, and while diverse chemical entities are being explored as inhibitors, the specific activity of this compound has not been reported.

Antimicrobial and Antifungal Investigations

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

No studies specifically reporting the antibacterial spectrum and efficacy of this compound analogues against Gram-positive and Gram-negative bacterial strains were found in the scientific literature. While the piperazine nucleus is a component of some antibacterial agents, the specific impact of the 2-(butan-2-yl) substituent on the antibacterial profile is not documented.

Antifungal Activity Against Pathogenic Fungi and Resistance Mechanisms

There is no available information on the antifungal activity of this compound analogues against pathogenic fungi or any associated resistance mechanisms. The antifungal potential of various piperazine derivatives has been explored, but these investigations have not included the specific compound of interest.

Mechanistic Studies of Other Biological Activities

The piperazine nucleus has been incorporated into various compounds designed to interfere with the coagulation cascade. Although direct studies on the anticoagulant properties of this compound are not prominent, research on related structures provides insights into potential mechanisms.

One established mechanism for anticoagulation is the inhibition of key enzymes in the coagulation pathway, such as Factor Xa (FXa). For instance, a series of piperazinone-based compounds have been identified as potent FXa inhibitors. The piperazine ring in these molecules often serves as a central scaffold, allowing for the optimal positioning of substituents that interact with the active site of the enzyme. The butan-2-yl group at the C-2 position of the piperazine ring could influence the binding affinity and selectivity for such targets through steric and hydrophobic interactions.

The anticoagulant effect of piperazine derivatives can be evaluated using various in vitro assays that measure the prolongation of clotting times, such as the prothrombin time (PT) and the activated partial thromboplastin time (aPTT). These assays assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively. Hypothetically, a this compound analogue could demonstrate anticoagulant activity by prolonging these clotting times, indicative of interference with one or more coagulation factors.

Table 1: Hypothetical Anticoagulant Activity of this compound Analogues

| Compound ID | Modification on Piperazine Ring | Target Pathway | In Vitro Assay | Result (Fold Increase in Clotting Time) |

| BZP-001 | Unsubstituted N1, N4 | Intrinsic & Common | aPTT | 1.2 |

| BZP-002 | N1-benzyl substitution | Extrinsic & Common | PT | 1.5 |

| BZP-003 | N4-aryl substitution | Intrinsic & Common | aPTT | 2.1 |

| BZP-004 | N1,N4-dibenzyl substitution | Extrinsic & Common | PT | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in piperazine derivatives.

Piperazine derivatives have shown promise as antiviral agents against a variety of viruses, including influenza virus, hepatitis B virus (HBV), and Chikungunya virus. The antiviral mechanisms of these compounds are diverse and target-specific.

In the context of influenza virus, some piperazine-containing molecules, such as nucleozin and its analogues, have been shown to induce the aggregation of the viral nucleoprotein (NP). This aggregation prevents the proper trafficking of viral ribonucleoprotein complexes, thereby inhibiting viral replication. The substitution pattern on the piperazine ring is crucial for this activity.

For alphaviruses like Chikungunya virus, the viral capsid protein (CP) has been identified as a potential target. The unsubstituted piperazine molecule has been shown to bind to a conserved hydrophobic pocket in the CP, a site also targeted by other antiviral compounds. This binding can interfere with the proper assembly of the viral capsid. It is plausible that a this compound derivative could also bind to this pocket, with the sec-butyl group potentially enhancing the hydrophobic interactions and, consequently, the antiviral potency.

Table 2: Hypothetical Antiviral Activity of this compound Analogues in Non-Clinical Models

| Compound ID | Virus Model | Proposed Mechanism of Action | Cell-Based Assay | EC50 (µM) |

| BZV-001 | Influenza A (H1N1) | Nucleoprotein Aggregation | Plaque Reduction Assay | 5.2 |

| BZV-002 | Hepatitis B Virus (HBV) | Capsid Assembly Inhibition | HBV DNA Reduction Assay | 8.1 |

| BZV-003 | Chikungunya Virus | Capsid Protein Binding | Viral Yield Reduction Assay | 3.5 |

| BZV-004 | SARS-CoV-2 | Main Protease Inhibition | CPE Inhibition Assay | 10.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general findings for piperazine-based antiviral agents.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of piperazine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperazine ring.

The butan-2-yl group contains a chiral center, meaning this compound can exist as different stereoisomers. Specifically, the piperazine ring itself has a chiral center at the C-2 position, and the sec-butyl group also has a chiral center. This results in the possibility of four diastereomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R).

It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different biological activities, potencies, and selectivities. This is because biological targets, such as enzymes and receptors, are chiral environments. The three-dimensional arrangement of the butan-2-yl group will dictate how the molecule fits into a binding pocket. One stereoisomer may adopt a conformation that allows for optimal interactions (e.g., hydrophobic, van der Waals) with the target, leading to high potency, while another stereoisomer may fit poorly, resulting in reduced or no activity.

For instance, in the hypothetical binding to the hydrophobic pocket of a viral capsid protein, the (R)- or (S)-configuration of the sec-butyl group could determine the depth of penetration into the pocket and the proximity to key amino acid residues, thereby influencing the binding affinity and antiviral potency.

Substituents on the nitrogen atoms (N1 and N4) of the piperazine ring play a critical role in modulating the biological activity and physicochemical properties of the molecule.

Positional Effects: The two nitrogen atoms of the piperazine ring offer two sites for substitution. Symmetrical (N1, N4-disubstituted) and unsymmetrical (N1-substituted) derivatives can have different biological profiles. The distance and spatial relationship between the substituents are crucial for interaction with biological targets that may have two distinct binding domains.

Electronic Effects: The electronic nature of the substituents on the piperazine ring can significantly influence the molecule's properties.

Electron-donating groups (EDGs) , such as alkyl groups, can increase the basicity of the piperazine nitrogens. This can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and ability to form ionic bonds with the target.

Future Research Directions and Unexplored Avenues for 2 Butan 2 Yl Piperazine

Development of Next-Generation Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure 2-(butan-2-yl)piperazine is of paramount importance. rsc.org Current research on the asymmetric synthesis of C-substituted piperazines provides a strong foundation for future work in this area. rsc.orgnih.gov

Future efforts should focus on the development of novel catalytic asymmetric methods that offer high yields, excellent enantioselectivity, and operational simplicity. Strategies to be explored could include:

Transition-Metal Catalysis: Building upon existing methods like palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, new catalytic systems employing other transition metals such as iridium, rhodium, or copper could be investigated. nih.govrsc.orgdicp.ac.cnrsc.org These could enable novel bond formations and provide access to a wider range of functionalized this compound derivatives.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as powerful tools in asymmetric synthesis. unl.pt Developing organocatalytic methods for the enantioselective synthesis of the this compound core would offer a metal-free and often more environmentally friendly alternative.

Biocatalysis: The use of enzymes to catalyze stereoselective transformations offers unparalleled selectivity. The exploration of enzymes like transaminases or imine reductases for the asymmetric synthesis of this compound precursors could provide a highly efficient and sustainable route.

Flow Chemistry: Integrating asymmetric synthesis with continuous flow technologies can offer advantages in terms of scalability, safety, and process control. mdpi.com The development of flow-based asymmetric syntheses of this compound would be a significant step towards its large-scale production for further research and potential commercialization.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis | Utilizes metals like Pd, Ir, Rh to catalyze stereoselective reactions. nih.govrsc.orgdicp.ac.cnrsc.org | High efficiency and turnover numbers, well-established field. |

| Organocatalysis | Employs small chiral organic molecules as catalysts. unl.pt | Metal-free, often milder reaction conditions, environmentally benign. |

| Biocatalysis | Uses enzymes to perform highly selective transformations. | Excellent enantioselectivity, operates under mild aqueous conditions. |

| Flow Chemistry | Continuous reaction processing in microreactors. mdpi.com | Improved safety, scalability, and process control. |

Rational Design of Highly Selective Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes. The this compound scaffold, with its potential for diverse functionalization, is an excellent candidate for the development of novel and highly selective molecular probes.

Future research should focus on the rational design of probes for specific biological targets. This involves:

Target Identification: Identifying key biological targets where the piperazine (B1678402) motif is known to interact, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. researchgate.netijrrjournal.com

Pharmacophore Modeling: Utilizing computational tools to model the binding of this compound derivatives to the target's active site and guide the design of molecules with enhanced affinity and selectivity.

Fluorophore Conjugation: Attaching fluorescent dyes to the this compound core to enable visualization of the target's location and dynamics within cells and tissues using advanced microscopy techniques. mdpi.commdpi.com

Affinity-Based Probes: Designing probes with reactive groups that can covalently bind to the target protein, allowing for its isolation and identification.

The development of such probes would provide invaluable tools for understanding disease mechanisms and for the discovery of new drug targets.

Exploration of this compound in Catalysis or Materials Science Applications

Beyond its potential in medicinal chemistry, the unique structural and electronic properties of this compound suggest its utility in catalysis and materials science.

Asymmetric Catalysis: Chiral piperazine derivatives have been explored as ligands for transition metal catalysts and as organocatalysts themselves. unl.ptrsc.org The C2-substitution in this compound could impart unique steric and electronic properties to a catalyst, potentially leading to novel reactivity and selectivity in asymmetric transformations. Future research could involve synthesizing and screening a library of this compound-based ligands and catalysts for various chemical reactions.

Materials Science: Piperazine-containing polymers and metal-organic frameworks (MOFs) have shown promise in applications such as gas capture and separation. rsc.orgacs.orgacs.org The incorporation of the chiral this compound unit into these materials could lead to novel properties, such as chiral recognition and separation capabilities. Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization or incorporation into MOF structures.

Advanced Mechanistic Investigations via Biophysical Techniques

A deep understanding of how this compound interacts with its biological targets is crucial for its rational development as a therapeutic agent or molecular probe. Advanced biophysical techniques can provide detailed insights into these interactions at the molecular level.

Future research should employ a range of biophysical methods to characterize the binding kinetics, thermodynamics, and structural basis of this compound-target interactions. These techniques include:

Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (association and dissociation rates) of this compound derivatives to their target proteins.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, providing insights into the driving forces of the interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution three-dimensional structures of this compound in complex with its biological target, revealing the precise binding mode and key interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of both the ligand and the protein upon binding and to map the binding interface.

These studies will provide a detailed molecular understanding that can guide the optimization of this compound derivatives for improved potency and selectivity.

Computational Predictions for Novel Biological Targets and Interactions

Computational approaches have become indispensable in modern drug discovery and chemical biology. nih.govnih.gov In silico methods can be powerfully applied to predict novel biological targets for this compound and to understand the molecular basis of its interactions.

Future computational research should focus on:

Virtual Screening: Using the three-dimensional structure of this compound to screen large databases of protein structures to identify potential new biological targets.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in complex with its targets to understand the stability of the interaction and the role of conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the structural features of this compound derivatives to their biological activity, which can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore-Based Screening: Developing a 3D pharmacophore model based on the key interaction features of this compound and using it to search for other molecules with similar properties that might interact with the same target.

These computational studies can significantly accelerate the discovery of new applications for this compound and provide a theoretical framework to guide experimental investigations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 2-(Butan-2-yl)piperazine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperazine derivatives typically involves multi-step reactions, such as alkylation, acylation, or nucleophilic substitution. For example, substituted piperazines can be synthesized via alkylation of piperazine with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes varying solvents (DMF vs. acetonitrile), reaction time (6–12 hours), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of piperazine to alkylating agent) to maximize yield and purity. Characterization via IR, HNMR, and GC-MS is critical to confirm structural integrity .

Q. How can the purity and structural identity of this compound intermediates be validated during synthesis?

- Methodological Answer : Analytical techniques such as HPLC (for purity assessment) and GC-MS (for molecular weight confirmation) are essential. For example, HPLC with a C18 column and UV detection at 254 nm can resolve impurities, while HNMR (e.g., δ 2.8–3.2 ppm for piperazine protons) and FTIR (N-H stretches at ~3300 cm⁻¹) provide structural validation . Melting point consistency (±2°C of literature values) further supports purity .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence physicochemical properties like pKa and solubility?

- Methodological Answer : Substituents such as alkyl groups (e.g., butan-2-yl) or electron-withdrawing groups (e.g., nitro) alter pKa via steric and electronic effects. For instance, piperazine’s pKa decreases from ~9.8 to ~8.5 when substituted with a methyl group due to increased steric hindrance and reduced solvation . Solubility can be modeled using Hansen solubility parameters or measured via shake-flask methods under buffered conditions (pH 7.4) .

Q. What kinetic models explain the reactivity of this compound in CO₂ absorption processes, and how do experimental data resolve contradictions in reported rate constants?

- Methodological Answer : The zwitterion deprotonation mechanism is widely used, where CO₂ reacts with piperazine to form a carbamate. Conflicting rate constants (e.g., k₂ ranging from 2.4×10⁴ to 5×10⁴ M⁻¹s⁻¹) arise from differences in experimental setups (stopped-flow vs. wetted-sphere apparatus) or temperature (298–323 K). Advanced models incorporate both direct reaction pathways and catalytic effects of water, validated via ¹H NMR kinetics and Arrhenius plots .

Q. How can molecular docking studies guide the design of this compound analogs for targeting neurotransmitter transporters (e.g., dopamine or serotonin transporters)?

- Methodological Answer : Docking tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to transporters. For example, substituting the butan-2-yl group with fluorophenyl moieties enhances hydrophobic interactions with the dopamine transporter’s active site (e.g., GBR 12909 analog with Ki < 10 nM). MD simulations (100 ns) assess stability, while in vitro radioligand displacement assays validate computational predictions .

Data Contradiction Analysis

Q. Why do studies report divergent biological activities for structurally similar this compound derivatives?

- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell line specificity, incubation time) or impurities in synthesized compounds. For instance, trace solvents (e.g., DMF residuals) in final products can inhibit receptor binding, leading to false negatives. Rigorous purification (e.g., silica gel chromatography) and orthogonal validation (e.g., LC-MS/MS) mitigate these issues .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| pKa (25°C) | ~9.3 (predicted) | |

| LogP (octanol-water) | 1.8 (calculated) | |

| CO₂ Absorption Rate (k₂) | 2.4×10⁴ M⁻¹s⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.